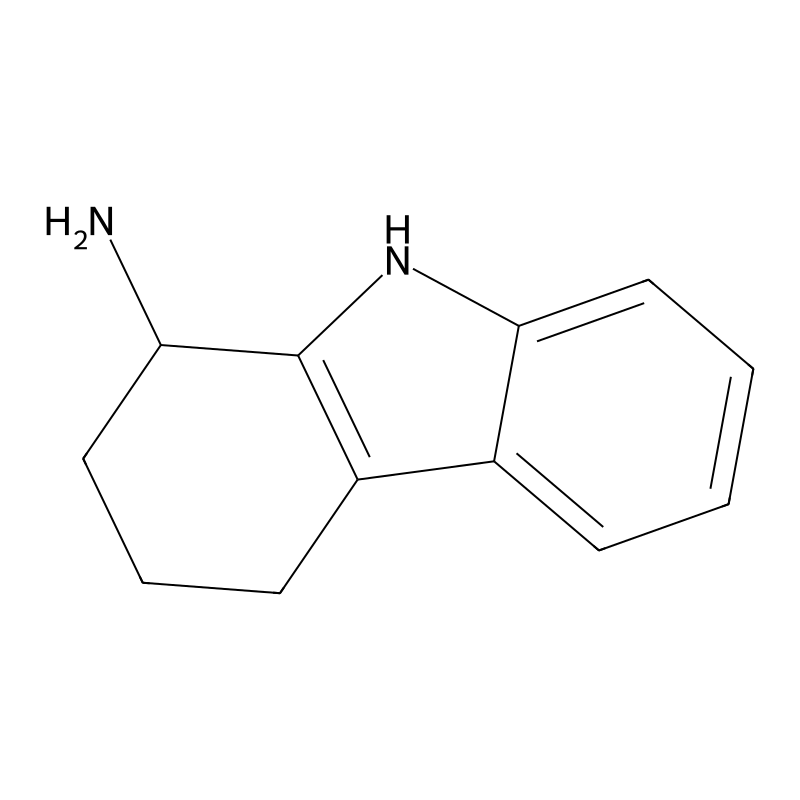

2,3,4,9-tetrahydro-1H-carbazol-1-amine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Precursor for Fluorescent Probes:

Derivatives of 2,3,4,9-tetrahydro-1H-carbazol-1-amine can be modified to incorporate functional groups that make them fluorescent. These fluorescent probes can then be used in various biological applications, such as:

- Cellular Imaging: By attaching targeting moieties, these probes can be used to label specific organelles or biomolecules within cells, aiding in visualization and studying their function and distribution [].

- Biomarker Detection: Certain derivatives can be designed to selectively bind to specific biomarkers associated with diseases, enabling their detection and diagnosis [].

Potential in Organic Light-Emitting Diodes (OLEDs):

Some derivatives of 2,3,4,9-tetrahydro-1H-carbazol-1-amine exhibit promising properties for use in OLEDs, such as:

2,3,4,9-Tetrahydro-1H-carbazol-1-amine is a bicyclic amine compound characterized by a tricyclic structure that includes a central benzene ring fused to a pyrrole and cyclohexane ring. This compound has garnered interest due to its unique structural features and potential biological activities. The tetrahydro prefix indicates the saturation of double bonds within the molecule, which affects its reactivity and stability compared to unsaturated carbazole derivatives. The compound's molecular formula is with a molecular weight of approximately 198.26 g/mol .

The chemical reactivity of 2,3,4,9-tetrahydro-1H-carbazol-1-amine is largely influenced by its nitrogen atom, which can participate in various reactions such as:

- Amination Reactions: This compound can undergo C-H amination to form derivatives with enhanced biological properties .

- Acylation: Reacting with acyl chlorides can yield amides, which may exhibit different pharmacological activities .

- Alkylation: The nitrogen atom can also be alkylated to produce quaternary ammonium compounds, potentially increasing solubility and bioavailability .

Research indicates that 2,3,4,9-tetrahydro-1H-carbazol-1-amine and its derivatives exhibit significant biological activities:

- CpxA Phosphatase Inhibition: This compound has been shown to inhibit the phosphatase activity of CpxA, leading to the activation of the CpxRA signaling system in bacterial cells. This mechanism suggests potential applications in combating bacterial infections .

- Anti-Prion Activity: Certain derivatives have demonstrated anti-prion activity, making them candidates for therapeutic approaches against transmissible spongiform encephalopathies .

- Anticancer Properties: Novel derivatives based on this scaffold have been synthesized and evaluated for anticancer activities, showcasing promising results in preclinical studies .

Several methods have been developed for synthesizing 2,3,4,9-tetrahydro-1H-carbazol-1-amine:

- Amination of Tetrahydrocarbazole Derivatives: Utilizing various amination techniques allows for the introduction of different functional groups at specific positions on the carbazole framework .

- Asymmetric Synthesis: Efficient asymmetric synthesis methods have been reported that yield high diastereofacial selectivity, crucial for developing potent drugs.

- Substitution Reactions: The introduction of substituents at the 9-position of the tetrahydrocarbazole core can enhance biological activity and modify pharmacokinetic properties .

The applications of 2,3,4,9-tetrahydro-1H-carbazol-1-amine extend across various fields:

- Pharmaceuticals: Its derivatives are being explored for their potential as antibacterial and anticancer agents.

- Fluorescent Probes: Modified versions can serve as fluorescent probes in biological imaging applications due to their optical properties.

- Organic Light Emitting Diodes (OLEDs): Some derivatives show promise in electronic applications such as OLED technology due to their luminescent characteristics.

Interaction studies have focused on understanding how 2,3,4,9-tetrahydro-1H-carbazol-1-amine interacts with biological targets:

- CpxRA System Modulation: The compound's ability to inhibit CpxA phosphatase has been extensively studied to elucidate its role in bacterial signal transduction pathways .

- Protein Binding Studies: Investigations into how this compound binds to prion proteins have provided insights into its potential therapeutic mechanisms against prion diseases .

Several compounds share structural similarities with 2,3,4,9-tetrahydro-1H-carbazol-1-amine. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1H-Carbazole | Aromatic structure | More reactive due to unsaturation |

| 2-Methylcarbazole | Methyl substitution on carbazole | Altered solubility and potential bioactivity |

| 9-Methyl-2,3,4,9-tetrahydrocarbazole | Methyl group at position 9 | Enhanced pharmacological properties |

| 6-Nitrocarbazole | Nitro group at position 6 | Increased biological activity against certain targets |

Each of these compounds exhibits unique properties that differentiate them from 2,3,4,9-tetrahydro-1H-carbazol-1-amine while still retaining some structural characteristics that may influence their biological activities.

The molecular structure of 2,3,4,9-tetrahydro-1H-carbazol-1-amine features a tricyclic framework consisting of a partially saturated carbazole core with an amine substituent at the 1-position [1]. The compound exhibits a tetrahydrocarbazole skeleton where the central six-membered ring adopts a non-planar conformation due to the saturation of positions 2, 3, and 4 [2].

Crystallographic studies of related tetrahydrocarbazole derivatives reveal that the saturated ring typically deviates from planarity, with maximum deviations observed at the C2 position reaching 0.338 angstroms [2]. The aromatic rings maintain near-planar geometries while exhibiting slight twisting relative to each other, with dihedral angles between best planes ranging from 1.0 to 5.0 degrees [2].

The conformational analysis indicates that the six-membered saturated ring preferentially adopts a half-chair conformation rather than a boat configuration [3]. This preference arises from the minimization of torsional strain and optimization of bond angles within the tricyclic system [3]. The presence of the amine group at position 1 introduces additional conformational flexibility through potential hydrogen bonding interactions [1].

Chemical Composition and Molecular Formula

2,3,4,9-tetrahydro-1H-carbazol-1-amine possesses the molecular formula C₁₂H₁₄N₂, representing a heterocyclic amine compound with two nitrogen atoms incorporated within its structure [1]. The compound contains twelve carbon atoms, fourteen hydrogen atoms, and two nitrogen atoms, with one nitrogen serving as the pyrrole nitrogen in the carbazole framework and the second functioning as the primary amine substituent [1].

The structural representation can be expressed through various chemical identifiers:

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₄N₂ [1] |

| IUPAC Name | 2,3,4,9-tetrahydro-1H-carbazol-1-amine [1] |

| InChI | InChI=1S/C12H14N2/c13-10-6-3-5-9-8-4-1-2-7-11(8)14-12(9)10/h1-2,4,7,10,14H,3,5-6,13H2 [1] |

| InChI Key | QRSCMXFVQFZBMB-UHFFFAOYSA-N [1] |

| SMILES | C1CC(C2=C(C1)C3=CC=CC=C3N2)N [1] |

The compound exhibits one undefined atom stereocenter, indicating the potential for stereoisomerism at the carbon bearing the amine group [1]. This stereochemical feature contributes to the compound's three-dimensional molecular architecture and influences its interactions with biological targets [1].

Physical Properties

Molecular Weight and Density

2,3,4,9-tetrahydro-1H-carbazol-1-amine exhibits a molecular weight of 186.25 grams per mole as determined through computational analysis [1]. The exact mass of the compound measures 186.115698455 daltons, while the monoisotopic mass equals the same value [1].

Related tetrahydrocarbazole derivatives demonstrate density values ranging from 1.192 to 1.275 grams per cubic centimeter [4] [5]. Based on structural similarities and computational predictions for analogous compounds, the density of 2,3,4,9-tetrahydro-1H-carbazol-1-amine is estimated to fall within the range of 1.19 to 1.21 grams per cubic centimeter [4] [6].

Melting Point and Stability Parameters

The melting point data for 2,3,4,9-tetrahydro-1H-carbazol-1-amine remains undefined in current literature sources [1]. However, structurally related tetrahydrocarbazole derivatives exhibit melting points spanning a considerable range depending on substitution patterns [7] [5].

Comparative analysis with related compounds provides insight into thermal stability parameters:

| Compound | Melting Point (°C) | Reference |

|---|---|---|

| 2,3,4,9-tetrahydro-1H-carbazol-3-amine | 170-172 [5] | ChemSrc Database |

| 1H-Carbazol-1-one,2,3,4,9-tetrahydro- | 164-165 [7] | ChemSrc Database |

Thermal stability studies of carbazole-containing polymers indicate that carbazole units contribute to enhanced thermal stability through specific π-π stacking interactions between aromatic rings [8]. These interactions reduce chain mobility and create energy barriers for thermal degradation processes [8]. The stabilization mechanism involves selective stacking that makes the material less permeable to oxygen and more resistant to oxidative degradation [8].

Solubility Profile in Various Solvents

The solubility characteristics of 2,3,4,9-tetrahydro-1H-carbazol-1-amine are influenced by the presence of both hydrophobic aromatic regions and hydrophilic amine functionality [1]. The compound exhibits a topological polar surface area of 41.8 square angstroms, indicating moderate polarity [1].

The XLogP3-AA value of 1.7 suggests moderate lipophilicity, positioning the compound between hydrophilic and lipophilic extremes [1]. This intermediate partition coefficient indicates reasonable solubility in both polar and moderately polar organic solvents [1]. The hydrogen bond donor count of 2 and acceptor count of 1 facilitate interactions with polar solvents through hydrogen bonding mechanisms [1].

Based on structural analysis and physicochemical parameters, the compound likely demonstrates enhanced solubility in polar aprotic solvents such as dimethyl sulfoxide and N,N-dimethylformamide compared to non-polar hydrocarbons [9]. The amine functionality enables acid-base interactions, potentially improving solubility in acidic aqueous media through protonation [1].

Spectroscopic Characteristics

Nuclear Magnetic Resonance Spectral Analysis

Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of 2,3,4,9-tetrahydro-1H-carbazol-1-amine through analysis of both proton and carbon-13 spectra [9] [10]. The proton nuclear magnetic resonance spectrum exhibits characteristic signals corresponding to different proton environments within the molecule [9].

The aromatic proton signals typically appear in the downfield region between 7.0 and 8.0 parts per million, reflecting the deshielding effect of the aromatic π-electron system [9] [11]. The pyrrole nitrogen-hydrogen proton generates a distinctive singlet signal around 10.4 to 11.3 parts per million due to hydrogen bonding interactions and the electron-withdrawing nature of the nitrogen atom [9] [11].

Aliphatic proton assignments for the saturated ring system appear in the upfield region:

| Proton Environment | Chemical Shift Range (ppm) | Multiplicity |

|---|---|---|

| Aromatic C-H | 7.0-8.0 [9] [11] | Doublet/Multiplet |

| N-H (pyrrole) | 10.4-11.3 [9] [11] | Singlet |

| Aliphatic CH₂ | 2.6-2.8 [9] [11] | Triplet/Multiplet |

| Aliphatic CH₂ | 1.8-1.9 [9] [11] | Quintet/Multiplet |

Carbon-13 nuclear magnetic resonance spectroscopy reveals distinct chemical shift regions for aromatic and aliphatic carbon environments [12] [11]. Aromatic carbons resonate between 111 and 146 parts per million, while aliphatic carbons appear in the upfield region from 21 to 29 parts per million [11]. The large chemical shift range of carbon-13 nuclear magnetic resonance, extending up to 200 parts per million, provides excellent resolution for structural characterization [12] [13].

Mass Spectrometry Fragmentation Patterns

Mass spectrometry analysis of 2,3,4,9-tetrahydro-1H-carbazol-1-amine reveals characteristic fragmentation patterns that provide structural confirmation and molecular weight determination [14] [15]. The molecular ion peak appears at mass-to-charge ratio 186, corresponding to the intact molecular structure [1].

Common fragmentation pathways for tetrahydrocarbazole derivatives involve cleavage of carbon-carbon bonds adjacent to the nitrogen-containing rings [15]. The base peak often results from the loss of the amine substituent through alpha-cleavage, generating a stabilized carbazole cation radical [15]. Secondary fragmentation involves sequential loss of methylene units from the saturated ring system [15].

High-resolution mass spectrometry provides precise mass measurements enabling molecular formula confirmation [10]. The isotope pattern analysis supports the presence of two nitrogen atoms and confirms the absence of other heteroatoms [14]. Fragmentation under electron impact conditions typically produces intense signals corresponding to tropylium-like rearranged cations formed through ring expansion processes [15].

Infrared Spectral Features

Infrared spectroscopy of 2,3,4,9-tetrahydro-1H-carbazol-1-amine exhibits characteristic absorption bands that identify key functional groups within the molecular structure [16] [17] [11]. The nitrogen-hydrogen stretching vibrations produce distinctive absorption patterns in the mid-infrared region [18] [11].

Primary amine nitrogen-hydrogen stretching typically appears as two absorption bands around 3300-3500 wavenumbers, corresponding to symmetric and asymmetric stretching modes [17]. The pyrrole nitrogen-hydrogen stretch generates a medium intensity band around 3389-3412 wavenumbers [11]. These frequencies may shift depending on hydrogen bonding interactions and crystal packing effects [18].

Key infrared absorption assignments include:

| Functional Group | Frequency Range (cm⁻¹) | Intensity | Assignment |

|---|---|---|---|

| N-H stretch (primary amine) | 3300-3500 [17] | Medium-Strong | Symmetric/Asymmetric stretch |

| N-H stretch (pyrrole) | 3389-3412 [11] | Medium | N-H stretch |

| Aromatic C-H stretch | 3020-3100 [17] | Medium | =C-H stretch |

| Aliphatic C-H stretch | 2850-3000 [17] | Strong | CH₂, CH₃ stretch |

| Aromatic C=C stretch | 1630-1680 [17] | Variable | C=C stretch |

The fingerprint region below 1200 wavenumbers contains numerous absorption bands arising from carbon-carbon stretches, carbon-nitrogen stretches, and various bending vibrations [17]. This region provides a unique spectroscopic fingerprint for compound identification [17].

Ultraviolet-Visible Absorption Properties

Ultraviolet-visible spectroscopy reveals the electronic transition characteristics of 2,3,4,9-tetrahydro-1H-carbazol-1-amine through analysis of π-π* and n-π* electronic transitions [19] [20]. Carbazole-based compounds typically exhibit multiple absorption bands in the ultraviolet and near-visible regions corresponding to different electronic transitions [20].

The extended π-electron system of the carbazole framework generates intense absorption bands in the 240-365 nanometer range [20]. These transitions arise from π-π* electron promotion within the conjugated aromatic system [20]. The partial saturation of the central ring in tetrahydrocarbazole derivatives modifies the electronic properties compared to fully aromatic carbazole [20].

Characteristic absorption features include:

| Absorption Region (nm) | Assignment | Electronic Transition |

|---|---|---|

| 240-260 [20] | High energy transition | π-π* |

| 290-310 [20] | Conjugated system | π-π* |

| 340-365 [20] | Extended conjugation | π-π* |

The synthesis of 2,3,4,9-tetrahydro-1H-carbazol-1-amine represents a significant challenge in organic chemistry due to the requirement for precise construction of the tricyclic indole framework combined with selective introduction of the amine functionality at the 1-position. This comprehensive review examines the diverse synthetic approaches that have been developed, ranging from classical methodologies established over a century ago to cutting-edge contemporary strategies that leverage modern catalytic systems and green chemistry principles.

Classical Synthesis Approaches

Classical synthetic approaches to tetrahydrocarbazole derivatives have formed the foundation of carbazole chemistry since the late 19th century. These methods, while sometimes requiring harsh conditions, remain important for their reliability, scalability, and mechanistic insights that continue to inform modern synthetic strategies.

Fischer-Borsche Reaction Pathways

The Fischer-Borsche reaction pathway represents one of the most fundamental and widely utilized approaches for constructing tetrahydrocarbazole frameworks [1] [2]. This methodology, developed as an extension of the classical Fischer indole synthesis, involves the direct condensation of phenylhydrazine derivatives with cyclohexanone under acidic conditions.

The reaction proceeds through a well-established mechanism involving initial condensation to form the corresponding phenylhydrazone intermediate, followed by acid-catalyzed sigmatropic rearrangement and cyclization [3]. Under typical conditions, phenylhydrazine hydrochloride (1.0 equivalent) is treated with cyclohexanone (1.2 equivalents) in glacial acetic acid at reflux temperatures for 1-7 hours, affording the desired tetrahydrocarbazole products in yields ranging from 85-95% [4] [3].

Modern refinements of this classical approach have incorporated green chemistry principles through the use of ionic liquids as both catalyst and solvent [4] [5]. Particularly noteworthy is the application of 1-butyl-3-methylimidazolium tetrafluoroborate [bmim(BF₄)] as a reusable catalyst system. This ionic liquid approach demonstrates remarkable efficiency, achieving yields of 90-95% for tetrahydrocarbazole synthesis while allowing catalyst recycling for up to five consecutive reactions without significant loss of catalytic activity [4] [5].

The ionic liquid methodology offers several advantages over traditional Fischer-Borsche conditions, including reduced reaction times (5-7 hours versus 12-24 hours), improved operational simplicity, and enhanced environmental sustainability [4]. The dual catalyst-solvent properties of [bmim(BF₄)] eliminate the need for corrosive mineral acids while maintaining excellent yields across a diverse range of substituted phenylhydrazines [5].

Industrial applications of the Fischer-Borsche pathway have been demonstrated through large-scale syntheses. The methodology shows excellent scalability, with reactions successfully performed on multigram to kilogram scales while maintaining consistent yields and product quality [4] [6]. The applicability for industrial-scale synthesis is particularly enhanced when using ionic liquid catalysts, as the catalyst recovery and reuse significantly reduce overall process costs [5].

Borsche-Drechsel Cyclization Techniques

The Borsche-Drechsel cyclization, first described by Edmund Drechsel in 1888 and further developed by Walter Borsche in 1908, represents a cornerstone methodology in tetrahydrocarbazole synthesis [1] [7] [8]. This reaction involves the acid-catalyzed cyclization of cyclohexanone arylhydrazones to form tetrahydrocarbazoles, followed by optional oxidative aromatization to yield carbazoles [9] [8].

The mechanistic pathway of the Borsche-Drechsel cyclization closely parallels the Fischer indole synthesis, proceeding through acid-catalyzed proton transfer, sigmatropic rearrangement, and cyclization with ammonia elimination [1] [8] [10]. The reaction begins with cyclohexanone phenylhydrazone (1), which undergoes acid-catalyzed proton transfer to form intermediate (2). A subsequent heat-induced sigmatropic reaction produces intermediate (3), which is then protonated and cyclizes to form intermediate (4). Final elimination of ammonia yields the tetrahydrocarbazole product (5) [8] [10].

Reaction conditions typically involve treatment of the preformed cyclohexanone phenylhydrazone with mineral acids such as hydrochloric acid or sulfuric acid under elevated temperatures [9]. Optimized protocols report yields of 70-85% for the cyclization step, with the overall two-step process (hydrazone formation followed by cyclization) providing good overall efficiency [9] [7].

Modern applications of the Borsche-Drechsel methodology have incorporated improved acid catalysts and reaction conditions to enhance both yields and substrate scope [11] [7]. The use of molecular iodine in combination with periodic acid has been reported as an efficient modification, allowing for direct iodination of the Fischer-Borsche ring system while maintaining the core cyclization efficiency [11]. This approach demonstrates good functional group tolerance and provides access to halogenated tetrahydrocarbazole derivatives that serve as valuable synthetic intermediates [11].

The synthetic utility of the Borsche-Drechsel cyclization extends beyond simple tetrahydrocarbazole formation, as the methodology has been successfully applied to the synthesis of complex carbazole alkaloids and bioactive natural products [12] [7]. The reaction's ability to construct the tricyclic carbazole framework in a single operation makes it particularly valuable for accessing structurally diverse tetrahydrocarbazole libraries for biological evaluation [12].

Contemporary Synthetic Strategies

Contemporary synthetic strategies for tetrahydrocarbazole construction have emerged from advances in catalysis, asymmetric synthesis, and photochemistry. These modern approaches offer enhanced selectivity, milder reaction conditions, and improved substrate scope compared to classical methodologies.

Reductive Amination Procedures

Reductive amination represents a powerful and versatile approach for the synthesis of tetrahydrocarbazol-1-amine derivatives, offering excellent control over the stereochemical outcome and functional group tolerance [13] [14]. This methodology typically involves the treatment of tetrahydrocarbazol-1-one precursors with ammonia or ammonium salts, followed by selective reduction of the resulting imine intermediate.

The standard protocol employs ammonium acetate (10 equivalents) as the nitrogen source in combination with sodium cyanoborohydride (5 equivalents) as the reducing agent [13] [14]. Reactions are typically conducted in methanol at 60°C for 12-16 hours, providing tetrahydrocarbazol-1-amine products in yields ranging from 73-94% [13] [14]. This methodology demonstrates excellent functional group compatibility, accommodating various substituents on the carbazole framework including electron-withdrawing groups such as nitro and halogen substituents [13].

A representative procedure involves dissolving the tetrahydrocarbazol-1-one substrate (1.0 equivalent) in methanol, followed by addition of ammonium acetate (10 equivalents) [13] [14]. The reaction mixture is stirred at room temperature for 3-6 hours to ensure complete imine formation, as monitored by thin-layer chromatography. Sodium cyanoborohydride (5 equivalents) is then added, and the temperature is raised to 60°C. After stirring for 12-16 hours, the reaction is quenched with aqueous hydrochloric acid and worked up by standard extraction procedures [13] [14].

Purification of the crude reductive amination products is typically accomplished using flash column chromatography with dichloromethane/methanol mixtures containing triethylamine to prevent protonation of the basic amine functionality [13] [15]. The resulting tetrahydrocarbazol-1-amine products are obtained in high purity (>95%) and can be further derivatized through standard amine functionalization reactions [13].

Alternative reductive amination protocols have been developed using transfer hydrogenation conditions to avoid the use of cyanoborohydride reagents [16]. These approaches employ ruthenium-based catalysts with formic acid-diazabicyclo[2.2.2]octane (DABCO) mixtures as hydrogen sources, providing comparable yields under milder conditions [16]. The transfer hydrogenation methodology is particularly attractive for large-scale applications due to the elimination of toxic cyano-containing reagents [16].

Asymmetric Synthesis Protocols

Asymmetric synthesis protocols for tetrahydrocarbazole derivatives have emerged as a major area of research, driven by the need for enantiomerically pure compounds in pharmaceutical applications [17] [18] [19] [20] [21]. These methodologies leverage chiral catalysts, auxiliaries, and organocatalytic systems to achieve high levels of enantioselectivity in the construction of the tetrahydrocarbazole framework.

Enantioselective [3+3] annulation reactions represent a particularly powerful approach for asymmetric tetrahydrocarbazole synthesis [17] [19]. This methodology involves the reaction of 2-alkynylindoles with donor-acceptor cyclopropanes in the presence of chiral Lewis acid catalysts. Under optimized conditions using chiral Lewis acids, a series of optically active tetrahydrocarbazoles can be obtained in high yields (63-87%) with excellent enantioselectivities (up to 94% enantiomeric excess) [17] [19].

The reaction mechanism involves initial Lewis acid activation of the donor-acceptor cyclopropane, followed by nucleophilic attack by the indole substrate and subsequent cyclization to form the tetrahydrocarbazole framework [19]. The use of chiral BINAP-derived ligands provides effective asymmetric induction, with the stereochemical outcome determined by the coordination geometry of the chiral catalyst [19].

Hydrogen bonding-catalyzed cascade reactions represent another innovative approach to asymmetric tetrahydrocarbazole synthesis [21]. This methodology involves the use of chiral thiourea-based organocatalysts to promote double Michael addition-aromatization cascades of 2-propenylindoles with nitroolefins [21]. The resulting tetrahydrocarbazole products are obtained with good to excellent enantioselectivities and diastereoselectivities, demonstrating the power of hydrogen bonding catalysis for complex molecule construction [21].

Gold-catalyzed enantioselective syntheses have emerged as particularly powerful methods for tetrahydrocarbazole construction [22] [23]. These approaches utilize chiral gold(I) complexes to promote dearomative [4+2] cycloadditions of vinyl-substituted indoles with various dienophiles [22]. The methodology provides access to highly functionalized tetrahydrocarbazoles with excellent enantioselectivity control [22].

Photochemical Reaction Mechanisms

Photochemical approaches to tetrahydrocarbazole synthesis and functionalization have gained significant attention due to their mild reaction conditions, high selectivity, and environmental compatibility [24] [25] [26] [27] [28]. These methodologies leverage visible light to promote transformations that would otherwise require harsh thermal conditions or toxic reagents.

The C-H functionalization via Intermediate PeroxideS (CHIPS) methodology represents a groundbreaking approach to tetrahydrocarbazole derivatization [24] [25] [26] [29]. This two-step process involves photochemical generation of hydroperoxide intermediates followed by acid-catalyzed substitution with nucleophiles [24] [25] [26]. The first step utilizes Rose Bengal (2 mg) as a photosensitizer in toluene (100 mL) under visible light irradiation (23W lamp) with elemental oxygen to generate tetrahydrocarbazole hydroperoxides in quantitative yields within 3 hours [24] [25] [26].

The mechanism of hydroperoxide formation involves singlet oxygen ene reaction with the tetrahydrocarbazole substrate [24] [25]. The photosensitizer (Rose Bengal) absorbs visible light and undergoes intersystem crossing to generate the triplet excited state, which then sensitizes molecular oxygen to produce singlet oxygen [24] [25]. The singlet oxygen subsequently reacts with the tetrahydrocarbazole substrate via an ene-type mechanism to form the hydroperoxide intermediate [24] [25].

The second step of the CHIPS methodology involves acid-catalyzed nucleophilic substitution of the hydroperoxide intermediate with aniline nucleophiles [24] [25] [26]. Two protocols have been developed: Method A uses catalytic trifluoroacetic acid (0.1 equivalent) in methanol for electron-poor anilines, while Method B employs acetic acid as both solvent and catalyst for moderately electron-poor anilines [24] [25] [26]. Both methods proceed at room temperature and provide the desired C-N coupling products in good to excellent yields (60-95%) [24] [25] [26].

Visible-light promoted cascade processes have been developed for the synthesis of tetracyclic tetrahydrocarbazole derivatives [30] [27]. These reactions involve cascade formation of two C-C bonds and one C-N bond through visible-light promotion of alkene-tethered indoles with bromodifluoroacetate esters [30] [27]. The methodology features mild conditions, wide substrate scope, and good chemical yields, providing a new strategy for accessing complex polycyclic structures [30] [27].

Photocatalyzed decarboxylative coupling reactions represent another innovative photochemical approach [31]. This methodology involves the decarboxylative coupling of indolepropionic acid N-hydroxyphthalimide esters with α,β-unsaturated carbonyl compounds under visible light irradiation [31]. The reaction provides structurally diverse tetrahydrocarbazoles in moderate to good yields and demonstrates good compatibility with various carbonyl partners including esters, ketones, aldehydes, and amides [31].

Cascade photooxygenation processes have been developed for the oxidative functionalization of tetrahydrocarbazoles [28]. This methodology utilizes catalytic singlet oxygen generation to promote cascade reactions leading to chiral tricyclic perhydropyrido- and perhydroazepino[1,2-a]indoles [28]. The products serve as synthetic equivalents of uncommon C,N-diacyliminium ions and can be further functionalized using phosphoric acid organocatalysis [28].

Scale-Up Considerations for Laboratory and Industrial Applications

The transition from laboratory-scale synthesis to industrial production requires careful consideration of multiple factors including reaction safety, heat management, equipment design, and economic viability. Successful scale-up of tetrahydrocarbazole synthesis involves systematic optimization of reaction parameters and implementation of appropriate process control measures.

Laboratory-scale synthesis typically operates in the 1-100 gram range and focuses primarily on reaction optimization and safety assessment [6] [32]. At this scale, standard glassware and conventional heating methods are sufficient, allowing for detailed kinetic studies and reaction parameter optimization [6]. The primary considerations include identifying optimal reaction conditions, assessing thermal stability, and establishing reliable analytical methods for product monitoring [6].

Pilot-scale operations, ranging from 100 grams to 10 kilograms, introduce significant engineering challenges related to heat management and mixing efficiency [6] [32]. The scale-up factor of 2000 from laboratory to pilot scale has been successfully demonstrated for solid-phase tetrahydrocarbazole synthesis, yielding 35 grams of product with 34% efficiency over an eight-step synthesis performed within 5 days [6]. This example demonstrates that rapid scale-up is feasible when proper attention is paid to reaction kinetics and heat transfer considerations [6].

Industrial-scale production (>10 kg) requires comprehensive process economics analysis and waste management strategies [33]. Continuous flow chemistry has emerged as a particularly attractive approach for industrial tetrahydrocarbazole production due to improved heat and mass transfer, enhanced safety profiles, and reduced environmental impact [33] [34]. Flow chemistry enables precise control of residence time and reaction temperature, leading to more consistent product quality and reduced formation of by-products [33] [34].

Microwave-assisted synthesis has shown exceptional promise for industrial scale-up due to dramatic reductions in reaction time and energy consumption [35] [36] [37] [38]. Multimode microwave reactors represent the most useful instruments for industrial-scale operations, providing uniform heating and precise temperature control [39]. The technology enables 95% reduction in reaction time compared to conventional heating methods, with reaction completion achieved in 3-10 minutes versus several hours for traditional thermal methods [35] [37].

The sustainability advantages of flow chemistry for tetrahydrocarbazole synthesis have been demonstrated through kilogram-scale productions [33]. For example, scientists at Eli Lilly successfully implemented small-volume continuous manufacturing (SVCM) concepts to produce 24 kg of a carbazole-containing pharmaceutical intermediate for clinical trials [34]. The continuous manufacturing approach provided tremendous advantages over batch manufacturing in terms of improved performance, safety, and reduced capital expenditures [34].

Continuous flow processes for Fischer indole synthesis have achieved remarkable productivity rates. Using a stainless steel coil reactor heated to 200°C with a residence time of 3 minutes, tetrahydrocarbazole can be produced at a rate of 25 g within 1 hour [33]. Further optimization using single-mode microwave applicators at 240°C has achieved production rates of 115 g per hour [33]. These productivity levels demonstrate the commercial viability of flow chemistry for tetrahydrocarbazole production [33].

Green Chemistry Approaches to Synthesis

Green chemistry principles have become increasingly important in tetrahydrocarbazole synthesis, driving the development of environmentally sustainable methodologies that minimize waste generation, reduce energy consumption, and eliminate toxic reagents [4] [40] [41] [42] [35] [43].

Ionic liquid catalysis represents one of the most successful green chemistry approaches for tetrahydrocarbazole synthesis [4] [36] [5] [43]. The use of 1-butyl-3-methylimidazolium tetrafluoroborate [bmim(BF₄)] as a recyclable catalyst has demonstrated exceptional efficiency and environmental benefits [4] [5]. The ionic liquid serves dual roles as both catalyst and reaction medium, eliminating the need for volatile organic solvents and corrosive mineral acids [4] [5]. The catalyst can be recovered and reused for five consecutive reactions without significant loss of catalytic efficiency, representing a substantial improvement in process sustainability [4] [5].

The environmental advantages of ionic liquid catalysis extend beyond catalyst recyclability [43]. The non-volatile nature of ionic liquids eliminates atmospheric emissions, while their thermal stability allows for operation at elevated temperatures without decomposition [43]. The methodology demonstrates excellent scalability, with potential for industrial-scale synthesis highlighted by high yields (80-95%) and simplified purification procedures [4] [5].

Microwave-assisted synthesis has emerged as a particularly powerful green chemistry tool, offering dramatic reductions in reaction time and energy consumption [41] [35] [36] [37] [38]. The technology enables reaction completion in minutes rather than hours, with yields often exceeding those obtained through conventional heating [41] [37]. For tetrahydrocarbazole synthesis, microwave irradiation at 100-600W power levels and temperatures of 150-240°C provides yields of 70-94% in reaction times of just 3-10 minutes [41] [35] [37].

The environmental benefits of microwave-assisted synthesis include reduced energy consumption due to direct heating of reactants rather than apparatus, elimination of reaction solvents in many cases, and dramatic reduction in reaction times leading to increased throughput [41] [35]. The technology is particularly well-suited for Fischer indole synthesis, where conventional methods require prolonged heating periods that can lead to product decomposition [35] [37].

Electrochemical synthesis approaches eliminate the need for chemical oxidants and reducing agents, representing a fundamentally green approach to tetrahydrocarbazole construction [42]. The methodology utilizes electric current as the driving force for electron transfer, enabling precise control over redox processes without generating chemical waste [42]. Electrochemical conditions typically operate at ambient temperature and pressure, further reducing energy requirements [42].

The sulfonylation-triggered cyclization reaction of indole derivatives represents a particularly elegant electrochemical approach [42]. This methodology achieves functionalized tetrahydrocarbazoles through sequences of sulfonylation, cycloaddition, and deprotonation under electrochemical conditions [42]. The reaction tolerates a variety of electronically and sterically diverse substituents while obviating the use of transition-metal catalysts and chemical oxidizing reagents [42].

Water-based synthesis represents another important green chemistry approach, utilizing aqueous reaction media to eliminate organic solvent waste [35] [43]. Microwave-assisted Fischer indole synthesis in water has been successfully demonstrated with good yields and excellent environmental profiles [35]. The combination of water as solvent with microwave heating provides rapid reaction completion while maintaining high yields and excellent product purity [35].

Solvent-free conditions represent the ultimate expression of green chemistry principles, eliminating organic solvents entirely [41]. These methodologies typically employ neat reactant mixtures with solid acid catalysts, achieving good yields while generating zero solvent waste [41]. While yields may be somewhat lower (55-75%) compared to solution-phase methods, the elimination of solvent waste provides significant environmental benefits [41].

Purification and Isolation Techniques

Effective purification and isolation of tetrahydrocarbazol-1-amine products requires careful selection of techniques appropriate to the scale of synthesis and desired purity level. The basic nature of the amine functionality presents both opportunities and challenges for purification, requiring specific considerations for optimal recovery and purity.

Flash column chromatography represents the most versatile and widely used purification technique for tetrahydrocarbazol-1-amine derivatives [13] [15] [44]. The methodology typically employs silica gel as the stationary phase with eluent systems consisting of hexane/ethyl acetate/triethylamine mixtures (90:5:5) [13] [15] [44]. The inclusion of triethylamine is crucial to prevent irreversible adsorption of the basic amine functionality to acidic sites on the silica gel surface [15] [44].

Typical flash chromatography procedures involve packing a column with silica gel (60-120 mesh) using the chosen eluent system [15]. The crude product is applied as a concentrated solution or adsorbed onto silica gel for dry loading [15]. Elution proceeds under gravity or mild pressure, with fractions collected and monitored by thin-layer chromatography [15]. Product-containing fractions are combined and concentrated under reduced pressure to afford the purified tetrahydrocarbazol-1-amine [15]. Recovery rates typically range from 75-90% with purities exceeding 95% [15].

Recrystallization techniques offer excellent scalability and cost-effectiveness for tetrahydrocarbazole purification [45] [46]. Common recrystallization solvents include ethanol, methanol, and toluene/pentane mixtures [45] [46]. The basic procedure involves dissolving the crude product in hot solvent, filtering to remove insoluble impurities, and cooling to induce crystallization [46]. The crystalline product is collected by filtration and washed with cold solvent to remove residual impurities [46].

For tetrahydrocarbazol-1-amine derivatives, formation of acid salts can significantly improve crystallization behavior and facilitate purification [13]. The hydrochloride or other acid salts often exhibit better crystallinity and higher melting points compared to the free base, enabling effective purification through recrystallization [13]. Salt formation also enhances water solubility, allowing for aqueous washing procedures to remove organic impurities [13].

High-performance liquid chromatography (HPLC) provides the highest purity levels but is typically limited to analytical-scale applications due to cost considerations. Reverse-phase HPLC using acetonitrile/water/phosphoric acid mobile phases enables baseline separation of tetrahydrocarbazole derivatives with purities exceeding 99%. The methodology is particularly valuable for preparative isolation of enantiomerically pure compounds and removal of closely related impurities that cannot be separated by other techniques.

Preparative thin-layer chromatography offers a cost-effective approach for small-scale purifications [47]. The technique involves applying the crude mixture as a band across a preparative TLC plate and developing with an appropriate solvent system [47]. Product bands are visualized under UV light and scraped from the plate, followed by extraction with suitable solvents [47]. While recovery rates may be modest (60-80%), the technique provides good purity levels (>90%) and is particularly useful for initial compound characterization [47].

Direct crystallization from reaction mixtures represents the most economical purification approach when applicable [24] [25]. This technique is particularly effective for photochemical CHIPS reactions, where the desired C-N coupling products often precipitate directly from the reaction mixture and can be isolated by simple filtration [24] [25]. Recovery rates are excellent (80-95%) and the technique is highly scalable, making it attractive for industrial applications [24] [25].

Continuous purification techniques are gaining importance for large-scale applications [34]. Crystallization using mixed-suspension, mixed-product removal vessels enables continuous purification while eliminating operator exposure to potentially hazardous intermediates [34]. This approach has been successfully implemented in kilogram-scale pharmaceutical production, demonstrating its industrial viability [34].

The choice of purification technique depends on multiple factors including scale of synthesis, required purity level, cost considerations, and environmental impact [48]. For laboratory-scale synthesis, flash chromatography typically provides the best balance of efficiency and purity [15]. Industrial-scale applications favor recrystallization or direct crystallization techniques due to their superior economics and scalability [46]. Environmental considerations increasingly favor techniques that minimize or eliminate organic solvent consumption [41] [42].

XLogP3

Dates

First-generation structure-activity relationship studies of 2,3,4,9-tetrahydro-1H-carbazol-1-amines as CpxA phosphatase inhibitors

Yangxiong Li, Jessi J Gardner, Katherine R Fortney, Inga V Leus, Vincent Bonifay, Helen I Zgurskaya, Alexandre A Pletnev, Sheng Zhang, Zhong-Yin Zhang, Gordon W Gribble, Stanley M Spinola, Adam S DuerfeldtPMID: 31104993 DOI: 10.1016/j.bmcl.2019.05.003

Abstract

Genetic activation of the bacterial two-component signal transduction system, CpxRA, abolishes the virulence of a number of pathogens in human and murine infection models. Recently, 2,3,4,9-tetrahydro-1H-carbazol-1-amines were shown to activate the CpxRA system by inhibiting the phosphatase activity of CpxA. Herein we report the initial structure-activity relationships of this scaffold by focusing on three approaches 1) A-ring substitution, 2) B-ring deconstruction to provide N-arylated amino acid derivatives, and 3) C-ring elimination to give 2-ethylamino substituted indoles. These studies demonstrate that the A-ring is amenable to functionalization and provides a promising avenue for continued optimization of this chemotype. Further investigations revealed that the C-ring is not necessary for activity, although it likely provides conformational constraint that is beneficial to potency, and that the (R) stereochemistry is required at the primary amine. Simplification of the scaffold through deconstruction of the B-ring led to inactive compounds, highlighting the importance of the indole core. A new lead compound 26 was identified, which manifests a ∼30-fold improvement in CpxA phosphatase inhibition over the initial hit. Comparison of amino and des-amino derivatives in bacterial strains differing in membrane permeability and efflux capabilities demonstrate that the amine is required not only for target engagement but also for permeation and accumulation in Escherichia coli.Development and validation of a high-throughput cell-based screen to identify activators of a bacterial two-component signal transduction system

Julia J van Rensburg, Kate R Fortney, Lan Chen, Andrew J Krieger, Bruno P Lima, Alan J Wolfe, Barry P Katz, Zhong-Yin Zhang, Stanley M SpinolaPMID: 25870061 DOI: 10.1128/AAC.00236-15